molecular formula C10H22N2O B1422927 1-(2-Ethoxyethyl)-2-ethylpiperazine CAS No. 1315366-94-9

1-(2-Ethoxyethyl)-2-ethylpiperazine

Cat. No.: B1422927
CAS No.: 1315366-94-9
M. Wt: 186.29 g/mol
InChI Key: BJVVBTNILPCHMW-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-2-ethylpiperazine is an organic compound with the molecular formula C10H22N2O It is a derivative of piperazine, a heterocyclic amine, and features an ethoxyethyl group and an ethyl group attached to the nitrogen atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethoxyethyl)-2-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the formation of the ethoxyethyl group on the piperazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-2-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Ethoxyethyl)-2-ethylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent with similar ethoxyethyl functionality.

    N-Ethylpiperazine: A simpler derivative of piperazine with an ethyl group.

    1-(2-Ethoxyethyl)piperazine: A compound with a similar structure but lacking the additional ethyl group.

Uniqueness

1-(2-Ethoxyethyl)-2-ethylpiperazine is unique due to the presence of both ethoxyethyl and ethyl groups on the piperazine ring

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVBTNILPCHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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